N'-hydroxypropanimidamide hydrochloride

Description

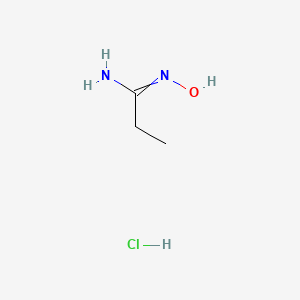

N'-Hydroxypropanimidamide hydrochloride (CAS 29335-36-2) is a hydroxylamine derivative with the molecular formula C₃H₈N₂O·HCl. It is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of TRPA1/TRPV1 dual antagonists and heterocyclic compounds like oxadiazoles and imidazoles . Its structure features a propanimidamide backbone modified with a hydroxylamine group (-NHOH) and a hydrochloride salt, enhancing its solubility and reactivity. Key properties include a molecular weight of 88.11 g/mol (free base) and a predicted pKa of 7.48, indicating moderate basicity .

Properties

Molecular Formula |

C3H9ClN2O |

|---|---|

Molecular Weight |

124.57 g/mol |

IUPAC Name |

N'-hydroxypropanimidamide;hydrochloride |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2-3(4)5-6;/h6H,2H2,1H3,(H2,4,5);1H |

InChI Key |

MEFFHUDYLHPCRK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NO)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N'-Amino-2-Methylpropanimidamide Hydrochloride

- CAS : 56873-73-5

- Formula : C₄H₁₂ClN₃

- Molecular Weight : 137.61 g/mol

- Key Differences: Substitution of the hydroxylamine group (-NHOH) with an amino group (-NH₂). Presence of a methyl branch on the propanimidamide chain.

- Applications : Primarily used in peptide synthesis and as a precursor for agrochemicals .

Propioamidine Hydrochloride

- Synonyms: Propanamidine Hydrochloride, NSC66911

- CAS : 3599-89-1

- Formula : C₃H₈N₂·HCl

- Molecular Weight : 108.56 g/mol

- Key Differences :

- Lacks the hydroxylamine group; instead, it features a primary amidine group (-C(=NH)NH₂).

- Applications: Known for antimicrobial properties and use in antiparasitic drug development .

N-Sulphamyl-3-Chloropropionamidine Hydrochloride

- CAS : 106649-95-0

- Formula : C₃H₈ClN₃O₂S·HCl

- Molecular Weight : 224.09 g/mol

- Key Differences :

- Incorporates a sulphamyl group (-SO₂NH₂) and a chlorine atom on the propionamidine backbone.

Physicochemical Properties

Functional and Pharmacological Comparisons

TRP Channel Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.